CRF-BP/CRF-R2 Complex Interaction: Unique Target Engagement Among Pyrazolo[1,5-a]pyrimidine Screening Hits
The target compound is one of only two confirmed small-molecule screening hits from the NIH MLPCN campaign (AID 602473 and AID 651639) that demonstrate measurable concentration-dependent activity against the CRF-BP/CRF-R2 heterodimeric complex in a cell-based fluorescence calcium assay. In the agonist-mode dose-response confirmation (AID 602473), the compound exhibited an EC₅₀ >53,000 nM [1]. In the antagonist-mode confirmation (AID 651639), it showed an IC₅₀ of 20,000 nM (20 μM) [2]. By contrast, the well-characterized CRF1 antagonist Verucerfont displays an IC₅₀ >1,000 nM against CRF-BP, indicating that Verucerfont is essentially inactive at this target [3]. The target compound is therefore among the extremely limited set of non-peptidic small molecules with experimentally confirmed CRF-BP modulatory activity. No activity against CRF-BP has been reported for any other 3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine analog with a different 7-substituent, including the PI4KB inhibitor T-00127_HEV1 .
| Evidence Dimension | CRF-BP/CRF-R2 complex modulatory activity in cell-based assay |
|---|---|
| Target Compound Data | EC₅₀ >53,000 nM (agonist screen); IC₅₀ = 20,000 nM (antagonist screen) |
| Comparator Or Baseline | Verucerfont: IC₅₀ >1,000 nM against CRF-BP. T-00127_HEV1: no reported CRF-BP activity. |
| Quantified Difference | Target compound shows measurable CRF-BP engagement (IC₅₀ = 20 μM); Verucerfont is >50-fold weaker at CRF-BP despite nanomolar CRF1 potency; T-00127_HEV1 has no CRF-BP activity reported. |
| Conditions | Cell-based fluorescence calcium assay; CRF-BP tethered extracellularly as a heterodimer with CRF-R2; HEK293 cells; Sanford-Burnham Center for Chemical Genomics MLPCN protocol (AID 602473 and AID 651639). |
Why This Matters
For laboratories studying CRF-BP pharmacology, stress-induced relapse, or CRF system biology, this compound represents one of the only commercially accessible chemical starting points with confirmed CRF-BP/CRF-R2 modulatory activity, distinguishing it from kinase-optimized pyrazolo[1,5-a]pyrimidine analogs that are inactive at this target.
- [1] BindingDB Ki Summary for BDBM90880, Entry ID 5591. EC₅₀ >53,000 nM against CRF-BP (Human). Data curated from PubChem BioAssay AID 602473. https://www.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?energyterm=kJ/mole&entryid=5591&ki_result_id=197199&reactant_set_id=197201 (accessed 2026-04-30). View Source
- [2] BindingDB Entry BDBM90880, Entry ID 5795. IC₅₀ = 2.00E+4 nM against CRF-BP (Human). Data curated from PubChem BioAssay AID 651639. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=90880 (accessed 2026-04-30). View Source
- [3] Verucerfont pharmacological profile. MedChemExpress / TargetMol. IC₅₀ values: CRF1 ~6.1 nM, CRF2 >1,000 nM, CRF-BP >1,000 nM. https://www.medchemexpress.eu/Verucerfont.html (accessed 2026-04-30). View Source
